2-methoxy-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37432-20-5 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methoxy-7H-purine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) |
InChI Key |
HKCXKNGHGLCFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 7h Purine and Its Analogues
Strategies for the Synthesis of the 2-Methoxy-7H-Purine Core
The construction of the fundamental this compound ring system can be achieved through various synthetic strategies, primarily categorized into multistep protocols and convergent approaches.
Multistep Synthetic Protocols for Purine (B94841) Systems
Multistep syntheses of purine systems, including this compound, traditionally involve the sequential construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) core. A common approach begins with a substituted pyrimidine, such as 4,5-diaminopyrimidine.
A plausible synthetic route to this compound initiates from 2-chloro-4,5-diaminopyrimidine. The introduction of the methoxy (B1213986) group at the C2 position can be achieved through nucleophilic substitution of the chlorine atom with sodium methoxide. The resulting 2-methoxy-4,5-diaminopyrimidine then undergoes cyclization to form the purine ring. This cyclization can be accomplished using various reagents that provide the C8 carbon. For instance, reaction with formic acid or triethyl orthoformate yields the 2-methoxypurine. The regioselectivity of the final protonation leading to the 7H- or 9H-tautomer can be influenced by the reaction conditions and the electronic nature of the substituents.
Another established method for constructing the purine core involves the cyclization of 4-aminoimidazole-5-carboxamide derivatives. mdpi.com This route, while also multistep, offers an alternative pathway to the purine skeleton, which can then be further functionalized to introduce the 2-methoxy group.
Convergent Synthesis Approaches for Methoxy-Purine Analogues
Convergent syntheses offer an efficient alternative to linear, multistep protocols by combining pre-functionalized fragments in the later stages of the synthesis. For methoxy-purine analogues, this often involves the coupling of a functionalized pyrimidine with a component that will form the imidazole ring.
Regioselective Functionalization and Derivatization Approaches
Once the this compound core is synthesized, its further functionalization is crucial for developing analogues with diverse properties. Regioselectivity in these reactions is a key challenge due to the presence of multiple reactive nitrogen and carbon atoms.
N-Alkylation Strategies (e.g., N7 and N9 Substitution)
The alkylation of purines can occur at different nitrogen atoms, with the N7 and N9 positions being the most common sites for substitution. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent. ub.edu
Direct alkylation of 2-methoxypurine with alkyl halides typically yields a mixture of N7- and N9-alkylated products, with the N9-isomer often being the thermodynamically more stable and, therefore, the major product. ub.eduacs.org However, the regioselectivity can be steered towards the N7-isomer under kinetically controlled conditions. For instance, the use of bulky alkylating agents or specific catalysts can favor the formation of the N7-substituted product. acs.orgnih.gov
A study on 6-substituted purines demonstrated that N7-regioselective tert-butylation could be achieved using N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like SnCl₄. acs.orgnih.gov This method could potentially be adapted for the N7-alkylation of 2-methoxypurine. The choice of solvent also plays a critical role; for example, acetonitrile (B52724) has been shown to favor the formation of the N9-isomer under thermodynamic control. acs.orgnih.gov
| Alkylation Condition | Major Product | Minor Product | Reference |
| Alkyl halide, base (e.g., K₂CO₃), DMF | N9-alkylpurine | N7-alkylpurine | ub.edu |
| tert-Butyl bromide, BSA, SnCl₄, DCE (kinetic control) | N7-tert-butylpurine | N9-tert-butylpurine | acs.orgnih.gov |
| tert-Butyl bromide, BSA, SnCl₄, ACN, 80°C (thermodynamic control) | N9-tert-butylpurine | N7-tert-butylpurine | acs.orgnih.gov |
| Methyl iodide, (Bu)₄NOH, microwave | N9-methylpurine | N7-methylpurine | ub.edu |
Table 1: Regioselectivity of Purine N-Alkylation under Various Conditions.
Furthermore, the presence of bulky substituents at the C6 position of the purine ring has been shown to shield the N7 position, leading to exclusive N9-alkylation. nih.gov While this compound lacks a C6 substituent, this principle highlights the importance of steric factors in directing alkylation.
Substitution Reactions at C2, C6, and C8 Positions
The functionalization of the carbon atoms of the purine ring allows for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible analogues.
C2 Position: The 2-methoxy group is relatively stable but can be displaced by strong nucleophiles under forcing conditions. More commonly, the 2-position is functionalized starting from a 2-halopurine precursor. For instance, 2-chloro-7H-purine can be synthesized and then the chloro group can be substituted by a methoxy group using sodium methoxide.
C6 Position: The C6 position of the purine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present. nih.gov Starting from a 2-methoxy-6-chloropurine, a variety of nucleophiles (O-, S-, N-, and C-based) can be introduced at the C6 position. nih.gov For example, reaction with amines, thiols, or alkoxides can lead to the corresponding 6-amino, 6-thio, or 6-alkoxy derivatives. nih.gov
| Reagent | C6-Substituent | Reference |
| R-NH₂ | -NHR | nih.gov |
| R-SH | -SR | nih.gov |
| R-OH/NaOR | -OR | nih.gov |
| NaN₃ followed by reduction | -NH₂ | nih.gov |
Table 2: Examples of Nucleophilic Substitution at the C6-Position of a 6-Chloropurine (B14466) Derivative.
C8 Position: The C8 position of the purine ring is generally less reactive towards nucleophilic substitution. However, it can be functionalized through various methods. One approach involves lithiation at the C8 position followed by quenching with an electrophile. Alternatively, radical reactions can be employed to introduce substituents at C8.
Glycosylation Reactions for Nucleoside Analogues
The synthesis of nucleoside analogues of this compound involves the formation of a glycosidic bond between the purine base and a sugar moiety, typically a ribose or deoxyribose derivative. The Vorbrüggen glycosylation is a widely used method for this transformation. researchgate.netwikipedia.orgnih.gov
This reaction typically involves the coupling of a silylated purine base with a protected sugar acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf) or tin(IV) chloride (SnCl₄). wikipedia.orgresearchgate.net The silylation of the purine enhances its solubility and nucleophilicity. researchgate.net
The regioselectivity of glycosylation (N7 vs. N9) is a critical aspect. Generally, the N9-glycosylated product is thermodynamically favored. researchgate.nettandfonline.com However, specific conditions can be employed to favor the formation of the N7-isomer. For example, the use of certain Lewis acids and reaction conditions has been shown to influence the N7/N9 ratio. A study on the glycosylation of 6-chloropurine found that using SnCl₄ or TiCl₄ as catalysts could lead to the regioselective formation of the N7-nucleoside. researchgate.net
| Purine Base | Sugar | Catalyst | Major Isomer | Reference |
| Silylated 6-chloropurine | Peracetylated ribose | TMSOTf | N9-nucleoside | wikipedia.org |
| Silylated 6-chloropurine | Peracetylated ribose | SnCl₄/TiCl₄ | N7-nucleoside | researchgate.net |
| 6-Methoxypurine anion | Deoxyhalogenose | - | N9-nucleoside | tandfonline.com |
Table 3: Regioselectivity in Purine Glycosylation Reactions.
Enzymatic transglycosylation presents an alternative, highly regioselective method for the synthesis of nucleosides. nih.gov Purine nucleoside phosphorylases (PNPs) can catalyze the transfer of a sugar moiety from a donor nucleoside to the purine base, often with high specificity for the N9 position.
Advanced Synthetic Methodologies
Modern organic synthesis provides a variety of powerful tools for the construction and modification of purine systems. These methods enable the creation of complex molecular architectures with high precision.
Phase-Transfer Catalysis in Purine Synthesis
Phase-transfer catalysis (PTC) is a valuable methodology for carrying out reactions between reactants located in separate immiscible phases (e.g., solid-liquid or liquid-liquid). acsgcipr.orgprinceton.edu This technique is particularly effective for the N-alkylation of purine rings. In a solid-liquid PTC system, a purine salt can be reacted with an alkylating agent in a nonpolar organic solvent with the aid of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether. acsgcipr.orgtandfonline.com
The catalyst functions by forming a lipophilic ion pair with the purine anion, transporting it from the solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs. princeton.edu For instance, the N-alkylation of purines has been shown to proceed regioselectively at the N-9 position under solid-liquid PTC conditions using catalysts like 18-crown-6 (B118740) in the presence of a base like potassium tert-butoxide. tandfonline.com This approach avoids the need for harsh conditions or the protection of other functional groups, offering a greener and more efficient synthetic route. acsgcipr.org The efficiency of these reactions can be influenced by several factors, including the structure of the catalyst, the solvent, and the nature of the leaving group on the alkylating agent. acsgcipr.orgprinceton.edu
Table 1: Factors Influencing Phase-Transfer Catalyzed N-Alkylation of Purines
| Parameter | Influence on Reaction | Example Catalyst/Condition |
|---|---|---|
| Catalyst Structure | The lipophilicity and size of the catalyst affect its ability to transport the anion. Increasing the number of carbon atoms in a quaternary ammonium salt generally enhances its effectiveness. acsgcipr.org | 18-crown-6, Tetrabutylammonium bromide (TBAB) |
| Solvent | The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. acsgcipr.org | Toluene, Dichloromethane |
| Base | A strong base is required to deprotonate the purine ring, generating the nucleophilic anion. tandfonline.com | Potassium tert-butoxide, Potassium carbonate |
| Leaving Group | The reactivity follows the order I > Br > Cl. However, highly polarizable leaving groups like iodide can sometimes "poison" quaternary ammonium catalysts. acsgcipr.org | Alkyl iodides, Alkyl bromides |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of purine derivatives. capes.gov.br These reactions typically involve the coupling of a purine halide (e.g., a 2-chloro or 6-chloropurine) with an organometallic reagent. nih.govcapes.gov.br
For instance, Suzuki, Stille, and Sonogashira couplings are widely used to introduce a variety of substituents onto the purine core. In the context of analogues of this compound, a common strategy involves starting with a dihalopurine, selectively substituting one halogen with a methoxy group, and then using the remaining halogen as a handle for cross-coupling.
A typical reaction involves a protected 6-chloropurine nucleoside which can undergo palladium-catalyzed cross-coupling with reagents like arylboronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira). nih.govcapes.gov.br These methods allow for the introduction of diverse aryl, alkyl, and alkynyl groups at specific positions on the purine ring, providing access to a wide array of analogues. capes.gov.brnih.gov The reactions are often carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Purine Scaffolds
| Coupling Reaction | Reagents | Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos | Aryl-substituted purine |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl-substituted purine capes.gov.br |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted purine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Amino-substituted purine capes.gov.br |
Microwave-Assisted Synthesis of Purine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.combeilstein-journals.org In the synthesis of purine derivatives, microwave irradiation can be effectively applied to various reaction types, including nucleophilic aromatic substitutions and multicomponent reactions. nih.govnih.gov
For the synthesis of analogues of this compound, a key step that can be enhanced by microwave heating is the amination of a chloropurine precursor. nih.govresearchgate.net For example, the reaction of a 6-chloropurine derivative with various amines can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. nih.govresearchgate.net This rapid and efficient method allows for the quick generation of a library of substituted purine analogues. The use of solvents like water or ethanol (B145695) under microwave conditions further enhances the green credentials of this methodology. researchgate.net
A study on the amination of 6-chloropurine derivatives demonstrated a significant improvement in reaction time and yield with microwave assistance. Reactions performed in a sealed tube at 120°C with microwave irradiation were completed in 10 minutes, a substantial reduction from conventional methods. nih.gov
Reaction Mechanisms and Kinetics in Purine Derivatization
Understanding the underlying mechanisms and kinetics of reactions involving purines is crucial for optimizing reaction conditions and predicting product outcomes.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of electron-deficient aromatic rings like purines. wikipedia.orgbyjus.com The reaction proceeds via a two-step addition-elimination pathway. pressbooks.pubyoutube.com
Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen at the C2 or C6 position of the purine ring). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the nitrogen atoms in the purine ring helps to stabilize this intermediate. wikipedia.org
Elimination Step: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the purine ring is restored, yielding the substituted product. pressbooks.pub
The rate of the SNAr reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. byjus.com For purines, the C2, C6, and C8 positions are susceptible to nucleophilic attack due to the electron-withdrawing effects of the ring nitrogens. The reactivity order is generally C6 > C2 > C8. Kinetic studies on the reaction of 6-chloropurine ribonucleoside with various nucleophiles have provided quantitative data on their relative effectiveness in aqueous solution. acs.orgacs.orgnih.gov
Hydrolysis and Stability of Methoxy-Purine Derivatives
The stability of methoxy-purine derivatives, such as this compound, is an important consideration, particularly with respect to hydrolysis. The methoxy group can be susceptible to hydrolysis, especially under acidic conditions, to yield the corresponding hydroxypurine (or purinone) derivative.
The acid-catalyzed hydrolysis of such ethers typically involves the protonation of the ether oxygen, making the methyl group a better leaving group (as methanol). fiveable.meyoutube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the protonated intermediate.
General Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The oxygen atom of the methoxy group is protonated by an acid catalyst (e.g., H₃O⁺), forming a protonated ether intermediate. chemguide.co.uklibretexts.org
Nucleophilic Attack/Cleavage: A water molecule attacks the methyl carbon in an SN2-like fashion, or the C-O bond cleaves to form a carbocation and methanol, depending on the specific substrate and conditions. For a methoxy group on an aromatic ring, the mechanism is more complex than a simple SN2 or SN1 reaction at the methyl group. The protonated ether makes the purine ring even more electron-deficient and susceptible to nucleophilic attack by water at the carbon bearing the methoxy group, proceeding through an SNAr-type mechanism. viu.ca
Deprotonation: The final step involves the deprotonation of the intermediate to yield the hydroxylated purine and regenerate the acid catalyst. youtube.comlibretexts.org
The rate of hydrolysis is dependent on factors such as pH, temperature, and the electronic properties of the purine ring. Generally, electron-withdrawing substituents on the purine ring can influence the stability of the methoxy group.
Ring Opening and Closure Mechanisms in Purine Rearrangements
The purine scaffold, while relatively stable, can undergo fascinating rearrangement reactions that involve the opening and subsequent closure of its heterocyclic rings. These transformations are crucial for the synthesis of diverse purine analogues and provide insight into the fundamental reactivity of this important class of compounds. For this compound and its analogues, the most pertinent of these rearrangements are the Dimroth rearrangement and the SN(ANRORC) mechanism. These processes typically involve the pyrimidine portion of the purine ring system and are often facilitated by acidic or basic conditions.
The Dimroth rearrangement is a widely recognized isomerization process in nitrogen-containing heterocycles, including purines. nih.govwikipedia.org It involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring opening and re-closure. nih.gov This rearrangement can be catalyzed by acid, base, or heat. nih.gov In the context of a 2-alkoxypurine, such as this compound, the Dimroth rearrangement would likely be initiated by nucleophilic attack, followed by the opening of the pyrimidine ring.
Under basic conditions, the rearrangement of a related 1-alkyl-2-iminopyrimidine proceeds via the addition of a hydroxide (B78521) ion, leading to a hemiaminal intermediate. This is followed by the opening of the ring to form an aminoaldehyde, which then re-closes to yield the rearranged product. wikipedia.org A similar pathway can be envisaged for this compound, particularly if it is first converted to an N-alkylated or related derivative.
A plausible acid-catalyzed Dimroth rearrangement mechanism for a generalized purine analogue involves the protonation of a ring nitrogen, which facilitates the nucleophilic attack of a solvent molecule, such as water. beilstein-journals.org This leads to the formation of an intermediate that undergoes ring opening. Tautomerization and rotation around a carbon-carbon bond can then occur in the acyclic intermediate, followed by ring closure to furnish the rearranged purine system. nih.govbeilstein-journals.org
Another significant ring-opening and closure pathway, particularly relevant for 2-substituted purines, is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgwur.nl This mechanism is distinct from a direct nucleophilic substitution (SNAr) and has been observed in the amination of 2-substituted purines with strong nucleophiles like potassium amide in liquid ammonia. wur.nl
The SN(ANRORC) mechanism is initiated by the addition of the nucleophile to an electrophilic carbon of the purine ring, often C6. This is followed by the opening of the pyrimidine ring to form a more stable, open-chain intermediate. This intermediate can then undergo recyclization, expelling the original substituent and incorporating the nucleophile into the newly formed ring. Isotopic labeling studies on pyrimidine systems have provided strong evidence for this pathway by demonstrating the exchange of ring atoms with atoms from the nucleophile. wikipedia.org For this compound, a strong nucleophile could potentially attack the pyrimidine ring, leading to its opening and subsequent rearrangement and re-closure.
The propensity of a given purine derivative to undergo these rearrangements is influenced by the nature of the substituents on the purine core and the reaction conditions employed. Electron-withdrawing groups can often facilitate these transformations by increasing the electrophilicity of the carbon atoms in the heterocyclic rings.
Table 1: Representative Conditions for Purine Rearrangements
| Rearrangement Type | Substrate Type | Reagents and Conditions | Typical Outcome |
| Dimroth Rearrangement | 1-Alkyl-2-iminopyrimidines | Boiling pyridine, 24 h | Isomerization to 2-alkylaminopyrimidines |
| Dimroth Rearrangement | Condensed Pyrimidines | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Isomeric condensed pyrimidine system |
| SN(ANRORC) | 2-Halopurines | KNH₂ / liquid NH₃ | Amination at the 2-position via ring opening |
| Acid-Catalyzed Rearrangement | Substituted Triazolopyrimidines | HCl (catalytic) | Isomerization of the triazole ring position |
This table presents generalized conditions for purine and related heterocyclic rearrangements and is for illustrative purposes. Specific conditions for this compound may vary.
Spectroscopic and Computational Characterization of 2 Methoxy 7h Purine and Analogues
Computational Chemistry Applications in Purine (B94841) Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone in modern computational chemistry, offering a robust framework for investigating the electronic structure and vibrational properties of molecules like 2-methoxy-7H-purine. DFT calculations typically involve optimizing molecular geometries to find the lowest energy conformation, which then serves as the basis for predicting various electronic properties. These properties often include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and charge distribution across the molecule researchgate.netunica.itacs.orgjmaterenvironsci.comku.edu.npjournalirjpac.com. The HOMO-LUMO gap, in particular, is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electron conductivity acs.orgku.edu.np.
Vibrational analysis, typically performed using DFT, predicts infrared (IR) and Raman spectra by calculating harmonic vibrational frequencies. These calculated frequencies, when scaled appropriately, are compared with experimental spectra to assign specific vibrational modes (e.g., stretching, bending) to functional groups within the molecule longdom.orgfaccts.denih.govoatext.com. Such analyses provide detailed insights into the molecular dynamics and the nature of chemical bonds. For instance, studies on purine derivatives have utilized DFT to compute vibrational frequencies, aiding in the interpretation of experimental spectroscopic data and confirming optimized geometries nih.gov. The analysis of charge distribution and dipole moments through DFT also helps in understanding molecular polarity and potential intermolecular interactions researchgate.netunica.itmaterialsciencejournal.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structure of compounds and their biological activity. These models are instrumental in drug discovery and optimization by predicting the activity of new or untested molecules based on their structural features. QSAR studies typically identify key molecular descriptors (e.g., electronic, topological, physical properties) that significantly influence biological activity researchgate.netnih.govtandfonline.comscielo.br.
For purine derivatives, QSAR studies have been employed to predict inhibitory activity against various targets, such as c-Src tyrosine kinase researchgate.nettandfonline.com. These studies often involve developing models using statistical methods like Partial Least Squares (PLS) regression, aiming for high predictive correlation coefficients (r²) and validated cross-validated correlation coefficients (q²) researchgate.netscielo.br. For example, a QSAR model for purine derivatives inhibiting c-Src tyrosine kinase reported an r² of 0.8319 and a q² of 0.7550, indicating good predictive power researchgate.net. QSAR analysis can highlight differences in physicochemical properties among analogues, suggesting varied therapeutic potentials pcbiochemres.compcbiochemres.com. Fragment-based QSAR models have also proven effective, particularly when detailed 3D receptor structures are unavailable nih.govscielo.br.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand) interacts with a biological target, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target site, providing insights into potential binding modes, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and binding energies pcbiochemres.compcbiochemres.comscirp.orgnih.govnih.govresearchgate.netmdpi.com.
MD simulations extend this by modeling the dynamic behavior of the protein-ligand complex over time, typically nanoseconds to microseconds. This allows for the assessment of binding stability, conformational changes, and the persistence of critical interactions nih.govnih.govmdpi.com. For purine derivatives, these simulations have been used to understand their binding to various targets, such as kinases or receptors, revealing important residues involved in binding and the contribution of specific functional groups to affinity nih.govresearchgate.net. For instance, MD simulations have confirmed the stability of protein-ligand complexes, with hydrogen bonds and hydrophobic interactions playing crucial roles in stabilizing the complex nih.govnih.govmdpi.com. Studies involving purine derivatives have reported binding affinities in the range of kcal/mol, with specific interactions like hydrogen bonding to residues such as Asp114 being critical for high affinity nih.gov.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (features) necessary for a molecule to elicit a specific biological activity. These models serve as templates for virtual screening, a computational method used to rapidly search large databases of compounds to identify potential drug candidates that fit the pharmacophore scirp.orgnih.gov.
For purine scaffolds, pharmacophore models have been developed based on known active compounds to guide the design of new inhibitors. These models identify optimal positioning of functionalities crucial for binding to target sites, such as the SH2 domain of Stat3 scirp.orgnih.gov. Virtual screening using these pharmacophore models can then identify novel compounds with desired biological activities. For example, 2,6,9-trisubstituted purine scaffolds have been identified as promising for functional projection into pharmacophore features, leading to the synthesis of potent inhibitors nih.gov.
Theoretical Prediction of Molecular Interactions and Electronic Properties
Beyond standard DFT calculations, theoretical methods are employed to predict a broader range of molecular interactions and electronic properties. This includes analyzing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition and biological activity plos.org. Molecular Electrostatic Potential (MEP) maps are generated to visualize the distribution of electron density and identify regions of positive (electrophilic) and negative (nucleophilic) potential, offering insights into potential reaction sites and intermolecular interactions researchgate.netunica.itku.edu.npjournalirjpac.commaterialsciencejournal.orgnih.gov.
Studies on purine derivatives and related heterocycles often include MEP analysis to understand charge distribution and predict sites for nucleophilic or electrophilic attack researchgate.netunica.itmaterialsciencejournal.org. Theoretical predictions of electronic properties, such as ionization energies, electron affinities, and reactivity indices (e.g., chemical hardness, softness, electronegativity), further contribute to a comprehensive understanding of a molecule's behavior and potential applications researchgate.netunica.itacs.orgjmaterenvironsci.comjournalirjpac.comacs.org. These properties are directly linked to a molecule's stability and reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the electronic structure of molecules by analyzing the distribution of electrons into localized orbitals. It provides detailed information about hybridization, charge transfer, hyperconjugation, and the nature of chemical bonds usc.eduresearchgate.netresearchgate.netdergipark.org.trnih.gov. NBO analysis helps to understand the stability of a molecule by quantifying intramolecular charge transfer and hyperconjugative interactions, which are often represented by second-order perturbation energies (E(2)) researchgate.netresearchgate.netnih.govresearchgate.net.
For purine derivatives, NBO analysis has been used to elucidate the electronic effects of substituents and to understand the nature of bonding and charge delocalization within the molecule researchgate.netresearchgate.netnih.goviupac.org. For example, NBO analysis can reveal the extent of electron donation or acceptance between specific atoms or orbitals, providing insights into reactivity and stabilization energies researchgate.netresearchgate.netnih.gov. Studies have shown that NBO analysis can confirm intramolecular charge transfer (ICT) and highlight the role of hyperconjugation in molecular stability researchgate.netresearchgate.net. The analysis of natural atomic charges and orbital occupancies provides a deeper understanding of electronic distribution and potential interactions usc.eduresearchgate.netresearchgate.net.
In Vitro Biological Activities and Molecular Mechanisms of 2 Methoxy 7h Purine Derivatives
Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of novel therapeutic agents. Derivatives of 2-methoxy-7H-purine have been identified as a potent new class of antitubercular agents.
Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov It catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), an essential precursor for the synthesis of the arabinan (B1173331) layers of the cell wall. nih.gov Due to its critical role and periplasmic localization, DprE1 is a highly vulnerable and attractive target for new antitubercular drugs. nih.gov
Screening of purine (B94841) derivative libraries has led to the identification of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent inhibitors of Mtb growth. nih.gov Subsequent mechanistic studies confirmed that these compounds exert their antimycobacterial effect by targeting DprE1. nih.gov Radiolabelling experiments in Mtb H37Rv demonstrated the inhibition of DprE1 by these purine derivatives. nih.gov Molecular modeling and dynamic simulations have further elucidated the interaction, revealing key structural features necessary for effective binding between the purine compounds and the DprE1 enzyme. nih.gov
Structure-Activity Relationship Studies for Antimycobacterial Efficacy
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antimycobacterial potency of the this compound scaffold. These studies have revealed several key structural determinants for efficacy. nih.govnih.govacs.org
Initial phenotypic screening identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent agent. nih.gov SAR studies highlighted the critical importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. nih.gov While this moiety was crucial, modifications at the C2 and C6 positions of the purine core were found to be permissible and offered avenues for optimization. nih.gov
Further exploration led to the development of optimized analogues with 6-amino or 6-ethylamino substitutions. nih.gov These compounds exhibited strong in vitro activity against both the reference Mtb H37Rv strain and several clinically isolated drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µM. nih.gov These optimized derivatives also showed limited toxicity to mammalian cell lines, sufficient aqueous solubility, and high plasma stability. nih.gov
Table 1: Antimycobacterial Activity of Selected Purine Derivatives
| Compound | Substitution at C6 | MIC against Mtb H37Rv (µM) |
|---|---|---|
| 10 | Morpholino | 4 |
| 56 | Amino | 1 |
| 64 | Ethylamino | 1 |
Data sourced from a study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. nih.gov
Anticancer and Antiproliferative Activities
Beyond their antimycobacterial effects, purine derivatives have demonstrated significant potential as anticancer agents. They can inhibit the growth of various cancer cell lines through mechanisms that include apoptosis induction and kinase inhibition.
In Vitro Inhibition of Cancer Cell Proliferation
Derivatives of this compound have shown potent antiproliferative activity against a range of human cancer cell lines. In one study, a series of novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and evaluated. mdpi.com The most promising compounds, 7 and 10 , exhibited significant inhibitory activity against seven different cancer cell lines. mdpi.com
Notably, high activity was observed against leukemic cell lines, with IC₅₀ values of 2.27 µM (7 ) and 2.53 µM (10 ) against K562 cells, and 1.42 µM (7 ) and 1.52 µM (10 ) against HL-60 cells. mdpi.com Compound 7 also demonstrated high activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. mdpi.com Other derivatives containing a chlorine atom and a methoxy (B1213986) group at the C2 and C6 positions of the purine core also showed significant inhibitory ability. mdpi.com
Table 2: In Vitro Antiproliferative Activity of Purine Derivatives 7 and 10
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7 | K562 (Leukemia) | 2.27 |
| 10 | K562 (Leukemia) | 2.53 |
| 7 | HL-60 (Leukemia) | 1.42 |
| 10 | HL-60 (Leukemia) | 1.52 |
| 7 | OKP-GS (Renal Carcinoma) | 4.56 |
| 10 | OKP-GS (Renal Carcinoma) | 24.77 |
Data sourced from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines. mdpi.com
Mechanisms of Apoptosis Induction
A primary mechanism through which 2-methoxy-purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular pathways.
For instance, compounds 7 and 10 were found to induce apoptosis in a dose-dependent manner in OKP-GS cells. mdpi.com Their activity was also associated with cell cycle arrest at the G2/M phase, which prevents cell division. mdpi.com Similarly, certain 2-methoxyestradiol (B1684026) derivatives, which share a key functional group, induce apoptosis in MCF-7 breast cancer cells through the intrinsic mitochondrial pathway. nih.gov These compounds cause morphological changes, lead to mitochondrial depolarization, and upregulate pro-apoptotic proteins like Bax and cytochrome c, while downregulating anti-apoptotic proteins like Bcl-2. nih.gov This cascade ultimately activates caspases, such as caspase-3, leading to nuclear apoptosis. nih.govnih.gov Flow cytometry analysis has confirmed the ability of purine derivatives to induce apoptosis in various cancer cell lines. mdpi.com
Kinase Inhibition (e.g., EGFR/HER2, PI3Kγ)
Many purine-based molecules function as kinase inhibitors, a property that is central to their anticancer activity. nih.govmdpi.com The purine scaffold is a privileged structure for designing inhibitors that target the ATP-binding site of kinases. nih.gov Derivatives have been specifically designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key tyrosine kinases often overexpressed in cancers like breast cancer. indexcopernicus.comnih.gov
A series of 6,7-disubstituted 7H-purine analogues were developed to mimic lapatinib, a known EGFR/HER2 dual inhibitor. indexcopernicus.com One compound, 8e , emerged as a potent dual inhibitor with IC₅₀ values of 0.021 µM for EGFR and 0.019 µM for HER2, comparable to lapatinib. indexcopernicus.com This compound effectively inhibited the proliferation of HER2-overexpressing BT-474 and SKBR3 breast cancer cells. indexcopernicus.com
Another study on purine-hydrazone hybrids identified compounds with potent dual EGFR/HER2 inhibitory activity. mdpi.comnih.gov Compound 22b was particularly potent against HER2, with an IC₅₀ of 0.03 µM, equipotent to lapatinib. mdpi.comnih.gov Compounds 19a , 16b , and 22b all showed superior EGFR inhibitory potential compared to lapatinib. mdpi.comnih.gov These kinase-inhibiting activities translate to potent antiproliferative effects, with compound 19a showing an IC₅₀ of 0.81 µM against A549 lung cancer cells. mdpi.comnih.gov
Table 3: Kinase Inhibition Profile of Selected Purine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug (Lapatinib) IC₅₀ (µM) |
|---|---|---|---|
| 8e | EGFR | 0.021 | 0.019 |
| 8e | HER2 | 0.019 | 0.016 |
| 19a | EGFR | 0.08 | 0.13 |
| 16b | EGFR | 0.06 | 0.13 |
| 22b | EGFR | 0.07 | 0.13 |
| 22b | HER2 | 0.03 | 0.03 |
Data sourced from studies on 7H-purine analogues and purine-hydrazone scaffolds. mdpi.comindexcopernicus.comnih.gov
Targeting Purine Metabolism Pathways and Enzyme Inhibition
Derivatives of purine, a fundamental component of nucleic acids, have been extensively explored as antimetabolites in cancer therapy. nih.gov These agents structurally mimic natural purines, allowing them to interfere with the synthesis and metabolism of nucleic acids, which are critical for the rapid proliferation of cancer cells. nih.govmdpi.com Cancer cells often exhibit an increased rate of de novo purine synthesis to support their growth, making the enzymes in this pathway attractive targets for therapeutic intervention. mdpi.comresearchgate.net
The mechanism of action for many purine analogs involves their intracellular conversion into nucleotide analogs. nih.gov These fraudulent nucleotides can then inhibit key enzymes essential for DNA synthesis and cell division. nih.govnih.gov For example, mercaptopurine, a well-known purine analog, is converted into thioinosinic acid, which subsequently inhibits multiple enzymes involved in purine metabolism. nih.gov Similarly, other purine derivatives can inhibit critical enzymes such as DNA polymerases and ribonucleotide reductase, effectively halting DNA synthesis and repair, which leads to cancer cell death. nih.gov
The inhibition of purine metabolism can have a dual effect. Not only does it deprive cancer cells of the necessary building blocks for DNA and RNA, but it can also lead to the accumulation of metabolites that trigger apoptosis (programmed cell death). nih.gov Research has identified several enzymes within the purine synthesis pathway as targets for anticancer drugs, including dihydrofolate reductase (targeted by folate analogues which indirectly affect purine synthesis) and IMP dehydrogenase. researchgate.netmdpi.com By targeting these fundamental cellular processes, this compound derivatives and related compounds represent a significant class of chemotherapeutic agents. nih.gov
Table 1: Purine Analogs and Their Enzymatic Targets in Cancer Therapy
| Purine Analog Class | Example Compound(s) | Primary Enzymatic Target(s) | Therapeutic Effect |
|---|---|---|---|
| Thiopurines | Mercaptopurine | Multiple enzymes in purine metabolism | Disruption of DNA and RNA synthesis nih.gov |
| Deoxynucleoside Analogs | Clofarabine, Cladribine | DNA polymerases, Ribonucleotide reductase | Inhibition of DNA synthesis and repair nih.gov |
| Folic Acid Analogs | Methotrexate | Dihydrofolate reductase (DHFR) | Indirect inhibition of purine synthesis mdpi.com |
Structure-Activity Relationship Studies for Anticancer Efficacy
For instance, the substitution of methoxy groups has been shown to play a crucial role in the anticancer activity of various heterocyclic compounds. researchgate.net Studies on pyrimido[4,5-c]quinolin-1(2H)-ones revealed that the position and number of methoxy substituents significantly influenced the compounds' antimigratory and cytotoxic effects against cancer cells. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions were found to enhance antimigratory activity. researchgate.net
Antimicrobial and Antiviral Activities
Anti-Human Immunodeficiency Virus (HIV) Activity
A notable class of purine derivatives has demonstrated significant potential as agents against the human immunodeficiency virus (HIV). nih.gov Specifically, adenine (B156593) derivatives substituted at the N9 position with a 2-phosphonylmethoxyethyl (PME) group have been shown to inhibit HIV-induced cytopathogenicity and viral antigen expression in vitro. nih.govasm.org These compounds work at concentrations well below the levels that are toxic to host cells. asm.org
Structure-activity relationship studies have been crucial in identifying the most potent compounds within this class. The PME 2,6-diaminopurine (B158960) derivative was identified as the most potent, with a 50% effective dose (ED50) of 1 µM in MT-4 cells. nih.govasm.org This was followed by the PME adenine derivative (ED50 of 2 µM) and the PME 2-monoaminopurine derivative (ED50 of 45 µM). nih.govasm.org The antiviral activity of these compounds was confirmed in various cell lines, including ATH8 and H9 cells. nih.gov An important advantage of these PME derivatives is their stability against degradation by deaminases, an issue that can affect other nucleoside analogs like 2',3'-dideoxyadenosine. nih.gov
Table 2: Anti-HIV Potency of PME Purine Derivatives in MT-4 Cells
| Compound | 50% Effective Dose (ED50) |
|---|---|
| PME 2,6-diaminopurine derivative | 1 µM nih.govasm.org |
| PME adenine derivative | 2 µM nih.govasm.org |
| PME 2-monoaminopurine derivative | 45 µM nih.govasm.org |
Antileishmanial Properties
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Purine metabolism is a promising target for antileishmanial drugs because the Leishmania parasite is incapable of synthesizing purines de novo and relies entirely on salvaging them from the host. nih.gov This dependency makes the enzymes of the purine salvage pathway (PSP) attractive targets for inhibition. nih.gov
Research has shown that various purine analogs can exhibit antileishmanial activity. researchgate.net For example, a tricyclic purine derivative, 8,9-dihydro-7H- nih.govmdpi.comthiazepino[3,2,4-hi]purine hydrofloride, demonstrated antiproliferative activity against Leishmania amazonensis and Leishmania chagasi. researchgate.net The strategy of targeting the PSP involves designing molecules that can interfere with multiple enzymes in the pathway, as the parasite has several complementary salvage routes. nih.gov
Computational and in vitro studies have explored structural analogs of natural products with known antileishmanial properties to identify compounds that can interact with PSP targets like adenylosuccinate lyase (ADL). nih.gov One such study identified an analog of the alkaloid Skimmianine, N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide, as having a good binding affinity for key PSP enzymes, suggesting its potential as an antileishmanial agent. nih.gov
Interaction with Riboswitches in Microbial Systems
Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial mRNAs, that can directly bind to specific small molecules (ligands) and regulate gene expression. researchgate.netnih.gov Purine-binding riboswitches are a well-studied family that can sense cellular levels of purines like guanine (B1146940) and adenine, and in response, modulate the expression of genes involved in purine metabolism and transport. nih.govnih.gov
This regulatory mechanism presents a novel target for antimicrobial agents. researchgate.net Synthetic purine analogues can be designed to bind to these riboswitch aptamers (the ligand-binding domain) with affinities comparable to that of the natural ligands. researchgate.net By binding to the riboswitch, these synthetic compounds can inappropriately turn gene expression on or off, disrupting essential metabolic pathways and inhibiting microbial growth. researchgate.netnih.gov The high degree of conservation in the core of the purine riboswitch family makes it a particularly attractive target for the development of broad-spectrum antimicrobial drugs. nih.gov
Other Significant Biological Activities
Beyond their established roles in anticancer and antimicrobial therapies, purine derivatives exhibit a wide spectrum of other pharmacological activities. Their structural versatility allows them to interact with a diverse range of biological targets. nih.gov
One significant area of activity is the inhibition of protein kinases. Certain purine derivatives act as protein kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival. nih.gov For example, roscovitine, a 2,6,9-trisubstituted purine, is known to be a cyclin-dependent kinase (CDK) inhibitor and has been studied as an oncology drug candidate. researchgate.net
Additionally, purine analogues have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), the enzyme responsible for producing uric acid from xanthine. nih.gov Overproduction of uric acid leads to hyperuricemia and gout. A study involving 1,2,4-triazolo[1,5-a]pyrimidine-based purine analogues identified several compounds with more potent XO inhibitory activity than the standard drug allopurinol. nih.gov The most potent of these compounds exhibited a mixed-type inhibition mechanism, highlighting the potential for developing new treatments for gout from this class of molecules. nih.gov Purine analogues have also been reported to possess anti-inflammatory and cardiotonic properties. researchgate.net
Enzyme Inhibition Studies
The inhibitory potential of purine derivatives against various enzymes is a significant area of pharmacological research. While direct studies on this compound are limited, the activities of other methoxy-containing purine analogs provide valuable insights.
S-Adenosyl-L-Homocysteine Hydrolase: S-adenosyl-L-homocysteine (SAH) hydrolase is a key enzyme in methylation pathways. Its inhibition can lead to the accumulation of SAH, a potent inhibitor of methyltransferases. This can impact various cellular processes, including gene expression and viral replication. Research into SAH hydrolase inhibitors has explored a variety of nucleoside analogs, but specific studies detailing the in vitro inhibition by this compound derivatives are not currently documented.
Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. The investigation of novel COX inhibitors is an active area of research, though specific in vitro studies on the COX inhibitory activity of this compound derivatives have not been prominently reported.
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. While various heterocyclic compounds have been explored for their AChE inhibitory potential, there is a lack of specific data on this compound derivatives in this context.
Monoamine Oxidase: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. A study on 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol (B47542) derivatives, which contain a methoxy group, identified a potent inhibitor of human MAO-A with a Ki value of 0.06 ± 0.003 μM. This highlights the potential for methoxy-containing compounds to interact with this enzyme class, although this is not a direct derivative of this compound.
| Enzyme | Finding | Compound Class |
| Monoamine Oxidase A (MAO-A) | Potent inhibition (Ki = 0.06 ± 0.003 μM) | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol derivatives |
Receptor Ligand Interactions
Purine derivatives are well-known for their interactions with various receptors, particularly those involved in purinergic signaling.
Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors that mediate the physiological effects of adenosine. They are important targets for a wide range of therapeutic applications. Studies on N6-substituted adenosine derivatives have shown that small substitutions like a methoxy group can lead to high affinity at the human A3 adenosine receptor. However, specific binding affinity data for this compound derivatives at the various adenosine receptor subtypes is not extensively documented.
Purinergic Receptors: Purinergic receptors are a group of plasma membrane molecules that are involved in a variety of cell functions, including cell proliferation, differentiation, and death, as well as cytokine secretion and inflammation. They are divided into two families: P1 receptors (adenosine receptors) and P2 receptors, which are activated by ATP and ADP. While the broader class of purine derivatives has been extensively studied as ligands for these receptors, specific interaction studies involving this compound derivatives are not widely reported.
Serotonin and Dopamine Receptors: Serotonin (5-HT) and dopamine receptors are crucial targets for drugs treating neurological and psychiatric disorders. Some purine-2,6-dione (B11924001) derivatives containing a 2-methoxyphenylpiperazine fragment have been shown to bind to various serotonin receptors, particularly 5-HT1A and 5-HT7. For instance, one such compound displayed high affinity for both 5-HT1A and 5-HT7 receptors. However, direct binding studies of this compound derivatives at serotonin and dopamine receptors are not available in the current literature.
| Receptor Subtype | Finding | Compound Class |
| Human A3 Adenosine Receptor | High affinity with small N6 substitutions (e.g., methoxy) | N6-substituted adenosine derivatives |
| Serotonin Receptors (5-HT1A, 5-HT7) | High binding affinity | Purine-2,6-dione derivatives with 2-methoxyphenylpiperazine |
Antioxidant Mechanisms
The ability of a compound to counteract oxidative stress is a key area of interest in drug discovery. While the antioxidant properties of various phenolic and heterocyclic compounds have been studied, specific in vitro data on the antioxidant mechanisms of this compound derivatives is currently lacking in the scientific literature.
Influence on DNA Synthesis and Metabolism (In Vitro)
Purine analogs are known to interfere with DNA synthesis and metabolism, which is the basis for their use as anticancer and antiviral agents. These compounds can act as mimics of natural purines (adenine and guanine) and become incorporated into DNA, leading to chain termination or dysfunction. Some purine-based drugs function as antimetabolites by interfering with the synthesis of nucleic acids, thereby inhibiting cell division. Lipophilic derivatives of purine nucleosides have been shown to enhance DNA damage induced by other agents in vitro. However, specific in vitro studies detailing the direct influence of this compound derivatives on DNA synthesis and metabolism are not well-documented.
Effects on Nucleotide Interconversion Pathways
The balance of nucleotide pools is crucial for normal cellular function, and disruptions in nucleotide interconversion pathways can have significant physiological consequences. Purine and pyrimidine (B1678525) metabolism involves a complex network of salvage and de novo synthesis pathways. While the general pathways of purine interconversion are well-established, there is a lack of specific research on how this compound derivatives might affect these intricate metabolic routes in vitro.
Future Directions and Emerging Research Perspectives for 2 Methoxy 7h Purine
Rational Design of Novel Purine (B94841) Analogues with Tailored Biological Activities
The rational design of novel analogues based on the 2-methoxy-7H-purine core is a primary avenue for future research. This approach involves the strategic modification of the purine scaffold to enhance potency, selectivity, and pharmacokinetic properties. Key to this strategy is the understanding that substitutions at different positions of the purine ring can dramatically alter biological activity. nih.gov
Research on other purine derivatives has demonstrated that modifications at the C6 and N9 positions are particularly fruitful. For instance, the introduction of various substituents has been shown to modulate the anti-cancer and anti-viral activities of purine compounds. nih.gov The design of 6,7-disubstituted 7H-purine analogues has led to the development of potent dual inhibitors of key signaling proteins like EGFR and HER2, which are implicated in breast cancer. indexcopernicus.com Similarly, the synthesis of 2,6,9-trisubstituted purine derivatives has yielded compounds that can induce apoptosis in cancer cell lines. nih.gov
Future efforts for this compound could involve:
Systematic substitution at the C6 position: Introducing a variety of functional groups (e.g., amino, thio, various alkoxy groups) to explore structure-activity relationships (SAR).
Creation of hybrid molecules: Fusing the this compound scaffold with other pharmacologically active moieties to create compounds with dual or synergistic activities.
This rational design approach, guided by an understanding of the target's binding site, can lead to the development of highly selective and potent therapeutic agents. researchgate.netnih.gov
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis
The synergy between computational modeling and experimental validation is crucial for the efficient development of new drug candidates. For this compound derivatives, this integrated approach can provide deep insights into their chemical properties and biological actions.
Computational methodologies can be employed to:
Predict molecular properties: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, stability, and reactivity of novel analogues. researchgate.netnih.gov
Simulate drug-target interactions: Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of designed compounds with their biological targets, helping to prioritize synthesis and testing. researchgate.netmdpi.com
Experimental methodologies are essential for validating computational predictions and fully characterizing the synthesized compounds. These include:
Spectroscopic analysis: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the chemical structures of new analogues. nih.gov
X-ray crystallography: This method provides definitive information about the three-dimensional structure of the compounds and their complexes with target proteins, offering a solid basis for further structure-based drug design. nih.gov
A combined computational and experimental workflow allows for a more comprehensive understanding of the structural and electronic features that govern the biological activity of this compound analogues, thereby accelerating the drug discovery process. nih.gov
Exploration of New Biochemical Targets and Pathways
While purine analogues are known to target a range of biochemical pathways, particularly those involved in nucleic acid synthesis, there is a vast landscape of other potential targets to be explored for derivatives of this compound. nih.gov The structural versatility of the purine scaffold allows for its interaction with a wide array of proteins. researchgate.net
Future research should aim to identify and validate novel biochemical targets for this compound analogues. Potential areas of exploration include:
Kinase inhibition: Many purine derivatives have been developed as kinase inhibitors. researchgate.net Screening this compound libraries against a panel of kinases could uncover new inhibitors for targets involved in cancer and inflammatory diseases.
Enzyme inhibition: Enzymes in metabolic pathways, such as purine nucleoside phosphorylase, are attractive targets. researchgate.net Derivatives of this compound could be designed to specifically inhibit enzymes involved in pathogen survival or cancer cell proliferation.
Targeting protein-protein interactions: The purine scaffold could be elaborated to create molecules that disrupt key protein-protein interactions within signaling pathways.
The identification of novel targets will not only open up new therapeutic avenues but also deepen our understanding of the biological roles of these targets.
Development of Chemoinformatic Models for Predictive Biology
Chemoinformatics plays a vital role in modern drug discovery by enabling the analysis of large datasets to build predictive models. For this compound, the development of chemoinformatic models can significantly streamline the identification of promising drug candidates.
These models can include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.
Pharmacophore modeling: This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.govmdpi.com Pharmacophore models can be used for virtual screening of large compound libraries to identify new hits with the desired activity profile.
ADMET prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. researchgate.net Applying these models to virtual this compound analogues can help in prioritizing compounds with favorable drug-like properties.
By integrating these chemoinformatic approaches into the research workflow, the design and optimization of this compound-based therapeutics can be made more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-7H-purine, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution on halogenated purine precursors (e.g., replacing chlorine in 2-chloro-7H-purine with methoxy groups under alkaline conditions). Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., NaOMe). Monitoring intermediates via HPLC or TLC ensures purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm methoxy group substitution at position 2 and purine ring integrity. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 165.06 for C₆H₆N₄O). Purity ≥95% can be verified via reverse-phase HPLC with UV detection at 254 nm .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Periodic stability testing via GC-MS or HPLC is recommended to detect degradation products like 7H-purine or methoxy group cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from impurities or stereochemical variations. Reproduce assays with rigorously purified batches and validate using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics). Cross-reference with PubChem bioactivity data for related purines .
Q. What experimental strategies can elucidate the mechanism of action of this compound in cellular systems?
- Methodological Answer : Employ siRNA knockdown or CRISPR-Cas9 to identify target proteins. Use radiolabeled this compound (³H or ¹⁴C) for uptake and binding studies. Pair with metabolomics (LC-MS) to track downstream effects on nucleotide metabolism .
Q. How should researchers design assays to quantify this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., this compound-d3). Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Calibrate linear ranges (1–1000 ng/mL) and validate precision (RSD <15%) .
Q. What computational approaches predict the reactivity and degradation pathways of this compound?
- Methodological Answer : Use DFT calculations (Gaussian or ORCA) to model electron density at the methoxy group and predict hydrolysis susceptibility. Molecular dynamics simulations (Amber or GROMACS) assess stability in aqueous vs. lipid environments. Compare with experimental degradation data from accelerated stability studies .
Analytical and Safety Considerations
Q. How can researchers address challenges in detecting trace degradation products of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility for separation of isobaric degradation products. Use databases (e.g., EPA DSSTox) to identify potential toxic byproducts like demethylated purines .
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
